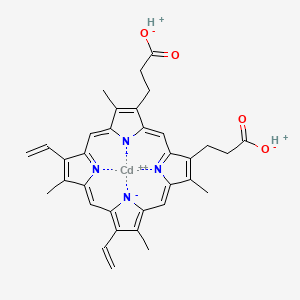
Cd(II) protoporphyrin IX
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cadmium(II) protoporphyrin IX is a metalloporphyrin complex where cadmium is coordinated to the protoporphyrin IX ligand. Protoporphyrin IX is an organic compound classified as a porphyrin, which plays a crucial role in biological systems as a precursor to heme and chlorophyll
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cadmium(II) protoporphyrin IX typically involves the reaction of protoporphyrin IX with a cadmium salt, such as cadmium chloride or cadmium acetate, in an appropriate solvent. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation. The general steps include:
- Dissolving protoporphyrin IX in a suitable solvent like dimethyl sulfoxide or methanol.
- Adding the cadmium salt to the solution.
- Stirring the mixture at room temperature or slightly elevated temperatures until the reaction is complete.
- Purifying the product by techniques such as column chromatography or recrystallization .
Industrial Production Methods
Industrial production of cadmium(II) protoporphyrin IX may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
Cadmium(II) protoporphyrin IX undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cadmium(III) protoporphyrin IX.
Reduction: Reduction reactions can convert cadmium(II) protoporphyrin IX back to protoporphyrin IX.
Substitution: Ligand substitution reactions can occur, where the cadmium ion is replaced by other metal ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrazine are used.
Substitution: Metal salts like zinc chloride or iron chloride can be used for substitution reactions.
Major Products Formed
Oxidation: Cadmium(III) protoporphyrin IX.
Reduction: Protoporphyrin IX.
Substitution: Metalloporphyrins with different central metal ions.
Applications De Recherche Scientifique
Cadmium(II) protoporphyrin IX has several scientific research applications:
Chemistry: Used as a model compound to study the coordination chemistry of metalloporphyrins.
Biology: Investigated for its interactions with biological molecules and potential effects on cellular processes.
Mécanisme D'action
The mechanism of action of cadmium(II) protoporphyrin IX involves its ability to coordinate with various biological molecules and participate in redox reactions. The cadmium ion can interact with proteins, enzymes, and nucleic acids, potentially affecting their function. In photodynamic therapy, the compound absorbs light and transfers energy to molecular oxygen, generating reactive oxygen species that can damage cellular components and induce cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
Zinc protoporphyrin IX: Similar in structure but contains zinc instead of cadmium.
Iron protoporphyrin IX:
Magnesium protoporphyrin IX: A precursor to chlorophyll, essential for photosynthesis in plants.
Uniqueness
Cadmium(II) protoporphyrin IX is unique due to the specific properties imparted by the cadmium ion. These include distinct electronic and photophysical characteristics, making it suitable for specialized applications such as photodynamic therapy and catalysis .
Propriétés
Formule moléculaire |
C34H32CdN4O4 |
|---|---|
Poids moléculaire |
673.1 g/mol |
Nom IUPAC |
cadmium(2+);3-[18-(2-carboxylatoethyl)-7,12-bis(ethenyl)-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate;hydron |
InChI |
InChI=1S/C34H34N4O4.Cd/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;/h7-8,13-16H,1-2,9-12H2,3-6H3,(H4,35,36,37,38,39,40,41,42);/q;+2/p-2 |
Clé InChI |
ZNUXCYFRQDQURC-UHFFFAOYSA-L |
SMILES canonique |
[H+].[H+].CC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)C=C)C)C=C)C)C(=C3CCC(=O)[O-])C)CCC(=O)[O-].[Cd+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


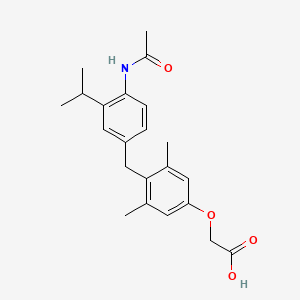
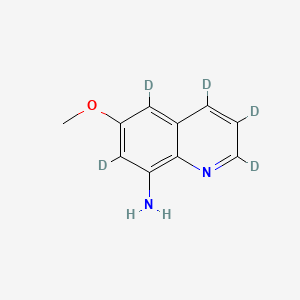
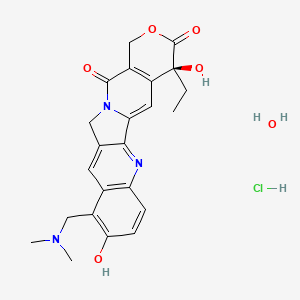
![4-[[4-[1-[3-(cyanomethyl)-1-ethylsulfonylazetidin-3-yl]pyrazol-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino]-N-[3-[4-[4-(2,6-dioxopiperidin-3-yl)phenyl]piperazin-1-yl]propyl]benzamide](/img/structure/B12409185.png)

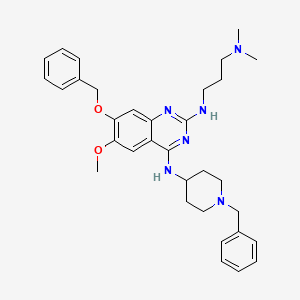

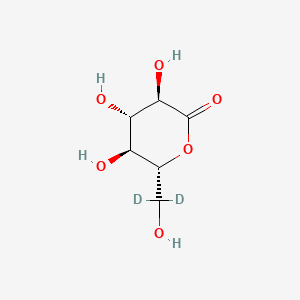
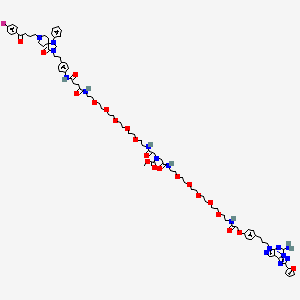
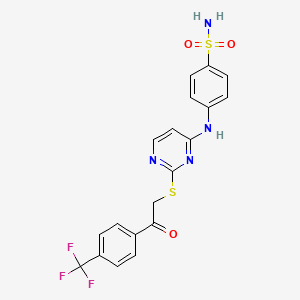



![7-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)-3-(1-ethylpiperidin-4-yl)-5-fluorocinnoline](/img/structure/B12409250.png)
